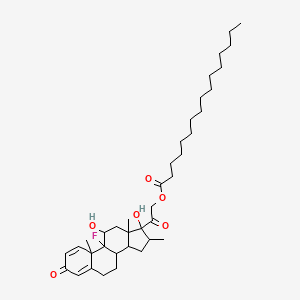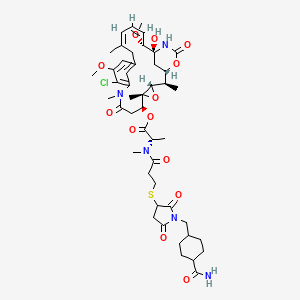
Ado-trastuzuMab-eMtansine cas nr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ado-trastuzumab emtansine involves the conjugation of trastuzumab with emtansine via a stable thioether linker. The process begins with the production of trastuzumab in mammalian Chinese Hamster Ovary cells. Emtansine, a derivative of maytansine, is then chemically linked to trastuzumab through a non-reducible thioether bond . This stable linkage ensures that the cytotoxic agent is only released within the targeted cancer cells, minimizing systemic toxicity .
Analyse Chemischer Reaktionen
Ado-trastuzumab emtansine undergoes several chemical reactions, primarily involving the release of the cytotoxic agent emtansine within the cancer cells. The key reactions include:
Proteolytic Degradation: Once internalized by the cancer cell, the antibody-drug conjugate is degraded in the lysosome, releasing the active cytotoxic agent emtansine.
Microtubule Inhibition: Emtansine binds to tubulin, inhibiting microtubule assembly and causing cell cycle arrest and apoptosis. Common reagents and conditions used in these reactions include lysosomal enzymes and the intracellular environment of the cancer cells.
Wissenschaftliche Forschungsanwendungen
Ado-trastuzumab emtansine has several scientific research applications, particularly in the fields of oncology and pharmacology:
Cancer Treatment: It is primarily used for the treatment of HER2-positive metastatic breast cancer, especially in patients who have previously received trastuzumab and taxane-based therapies
Clinical Trials: Ongoing research is exploring its efficacy in other HER2-positive cancers, such as gastric cancer.
Mechanistic Studies: Researchers use ado-trastuzumab emtansine to study the mechanisms of antibody-drug conjugates and their targeted delivery systems.
Wirkmechanismus
The mechanism of action of ado-trastuzumab emtansine involves several steps:
Binding to HER2: The trastuzumab component binds to the HER2 receptor on the surface of cancer cells.
Internalization and Degradation: The antibody-drug conjugate is internalized via receptor-mediated endocytosis and transported to the lysosome.
Release of Emtansine: Proteolytic degradation within the lysosome releases the active cytotoxic agent emtansine.
Microtubule Inhibition: Emtansine binds to tubulin, inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ado-trastuzumab emtansine is unique among antibody-drug conjugates due to its specific targeting of HER2-positive cancer cells and its stable thioether linker, which minimizes systemic toxicity . Similar compounds include:
Trastuzumab: A monoclonal antibody that targets HER2 but lacks the cytotoxic component.
Pertuzumab: Another HER2-targeting monoclonal antibody used in combination with trastuzumab for enhanced efficacy.
Brentuximab Vedotin: An antibody-drug conjugate targeting CD30-positive lymphomas, using a different cytotoxic agent.
Ado-trastuzumab emtansine stands out due to its dual mechanism of action, combining targeted antibody therapy with potent cytotoxicity, making it a valuable tool in the treatment of HER2-positive cancers .
Eigenschaften
CAS-Nummer |
1018448-65-1 |
|---|---|
Molekularformel |
C47H64ClN5O13S |
Molekulargewicht |
974.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChI-Schlüssel |
WPWQMVXPTHKASL-KLVLVJRKSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


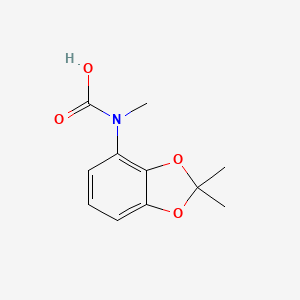
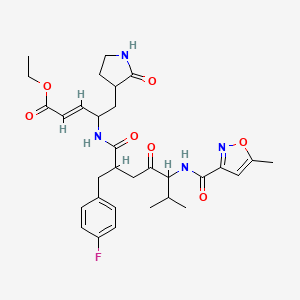

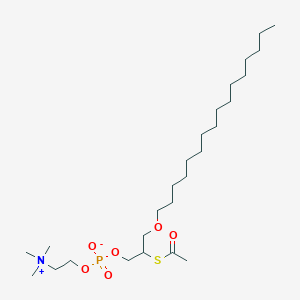
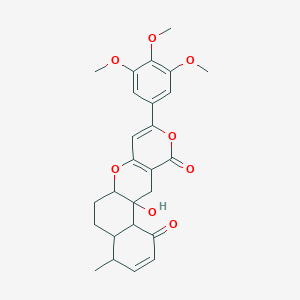
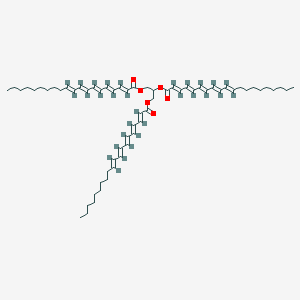
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)-](/img/structure/B8209464.png)
![(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B8209469.png)
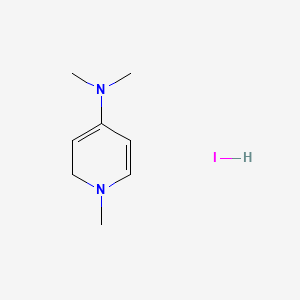
![[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8209475.png)
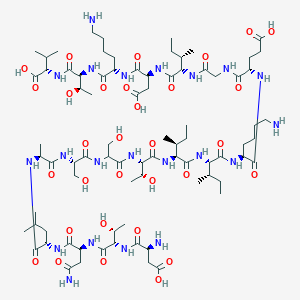
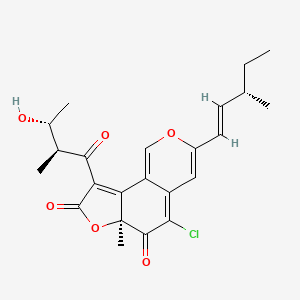
![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8209488.png)
